2-Methoxybenzoyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

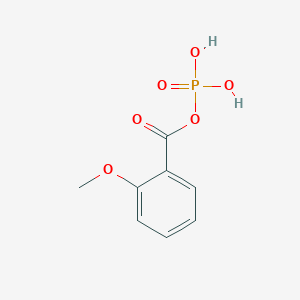

2-Methoxybenzoyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H9O6P and its molecular weight is 232.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Substrate for Enzyme Assays

2-Methoxybenzoyl phosphate has been identified as a superior substrate for acylphosphatase assays compared to traditional substrates like benzoyl phosphate. Its intrinsic fluorescence allows for continuous fluorimetric assays, which are highly sensitive. Studies have shown that this compound displays an intense emission band at 390 nm upon near UV excitation, which diminishes after hydrolysis, indicating its utility in real-time monitoring of enzymatic reactions .

Table 1: Kinetic Parameters of Acylphosphatase Using Different Substrates

| Substrate | Emission Max (nm) | Δε (M⁻¹ cm⁻¹) | Hydrolysis Rate |

|---|---|---|---|

| Benzoyl Phosphate | 283 | 630 M⁻¹ cm⁻¹ | Moderate |

| This compound | 390 | 2720 M⁻¹ cm⁻¹ | High |

1.2 Synthesis of Nucleoside Phosphates

In biochemical synthesis, this compound serves as an intermediate in the production of nucleoside phosphates, crucial for DNA and RNA synthesis. Its ability to participate in phosphorylation reactions enhances its relevance in molecular biology and genetic engineering.

Synthetic Chemistry Applications

2.1 Intermediate in Organic Synthesis

The compound is widely utilized as an intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its reactivity with nucleophiles enables its use in diverse organic reactions, facilitating the development of complex molecules.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form benzamide derivatives |

| Esterification | Forms esters with alcohols under acidic conditions |

| Phosphorylation | Acts as a phosphorylating agent in biochemical reactions |

Case Studies

3.1 Acylphosphatase Assay Development

A study demonstrated the application of this compound in developing a high-sensitivity assay for acylphosphatase activity. The compound's enhanced kinetic properties allowed researchers to achieve better resolution in enzyme activity measurements compared to conventional methods .

3.2 Synthesis of Pharmaceutical Compounds

Research has highlighted the role of this compound as a key intermediate in synthesizing anti-inflammatory drugs. Its ability to enhance lipophilicity and bioavailability has been noted to improve the pharmacological profiles of several drug candidates derived from it.

Análisis De Reacciones Químicas

Hydrolysis Reaction

2-Methoxybenzoyl phosphate undergoes hydrolysis in aqueous solutions, producing 2-methoxybenzoic acid and inorganic phosphate. This reaction is characterized by:

-

Fluorescence quenching : The compound exhibits an intense emission band at 390 nm (excitation in near-UV), which diminishes post-hydrolysis .

-

UV absorption changes : Hydrolysis increases absorbance at 301 nm (Δε = 2,720 M⁻¹cm⁻¹), a 4.3-fold enhancement over benzoyl phosphate .

The reaction follows pseudo-first-order kinetics under physiological pH and temperature, with the rate influenced by enzyme catalysis (e.g., acylphosphatase) .

Enzymatic Assays

This compound serves as a high-sensitivity substrate for acylphosphatase assays. Key findings include:

| Parameter | This compound | Benzoyl Phosphate |

|---|---|---|

| Δε (301/283 nm) | 2,720 M⁻¹cm⁻¹ | 630 M⁻¹cm⁻¹ |

| Kₘ (Muscular Isoenzyme) | 0.45 mM | 1.2 mM |

| Vₘₐₓ (Organ Common Isoenzyme) | 12.8 µmol/min/mg | 9.5 µmol/min/mg |

Data from fluorimetric and spectrophotometric assays .

The compound’s lower Kₘ and higher Vₘₐₓ/Kₘ ratio indicate superior catalytic efficiency compared to benzoyl phosphate .

Mechanistic Insights

Hydrolysis proceeds via a two-step mechanism :

-

Nucleophilic attack : Water or hydroxide ion attacks the electrophilic phosphorus center, forming a pentavalent phosphorane intermediate.

-

Collapse of intermediate : The intermediate decomposes, releasing the leaving group (2-methoxybenzoate) and phosphate .

The solvent-assisted pathway dominates due to the dianion’s stabilization of the transition state . The fluorescence quenching correlates with the breakdown of the conjugated π-system during hydrolysis .

Comparative Reactivity

This compound’s reactivity is enhanced by:

Propiedades

Fórmula molecular |

C8H9O6P |

|---|---|

Peso molecular |

232.13 g/mol |

Nombre IUPAC |

phosphono 2-methoxybenzoate |

InChI |

InChI=1S/C8H9O6P/c1-13-7-5-3-2-4-6(7)8(9)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12) |

Clave InChI |

XVCVXUDUTXPZSB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1C(=O)OP(=O)(O)O |

Sinónimos |

2-methoxybenzoyl phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.